Phosphazene base P2-F chemical structure and properties
Phosphazene base P2-F chemical structure and properties
The following technical guide provides an in-depth analysis of Phosphazenium Fluoride P2-F , a specialized reagent used in advanced organic synthesis and polymer chemistry.
The "Naked" Fluoride Source: Structure, Properties, and Catalytic Utility
Executive Summary
Phosphazenium fluoride P2-F (CAS: 137334-99-7) is a non-metallic, organic salt comprising a bulky, charge-delocalized diphosphazenium cation and a "naked" fluoride anion. Unlike traditional inorganic fluorides (e.g., KF, CsF) which suffer from poor solubility in organic solvents and tight ion-pairing, P2-F exhibits high solubility in aprotic media and exceptional fluoride nucleophilicity. This guide details its structural mechanics, physicochemical profile, and critical role as a catalyst in polymerization and nucleophilic fluorination.
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature and Identification[2]
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Common Name: Phosphazenium fluoride P2-F[1]
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Systematic Name: 1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium fluoride[1][2][3][4][5]
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Molecular Formula:
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Molecular Weight: 355.4 g/mol (Cation: 336.4 g/mol ; Anion: 19.0 g/mol )
Structural Topology
The defining feature of P2-F is its cation,
Key Structural Features:
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Charge Delocalization: The positive charge is not localized on a single atom but distributed via resonance across the P=N-P system. This reduces the charge density (soft cation).
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Steric Shielding: The six dimethylamino groups form a lipophilic shell around the cationic core, preventing the fluoride anion from approaching closely.
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"Naked" Fluoride: The combination of a soft, bulky cation and a hard fluoride anion results in a "loose" ion pair. The fluoride ion retains high ground-state energy, behaving as if it were essentially free or "naked," drastically increasing its basicity and nucleophilicity.
Figure 1: Structural representation of the P2-F ion pair, illustrating the steric shielding of the cation that leads to the "naked" nature of the fluoride anion.
Physicochemical Properties[1][3][4][10][11][12]
The utility of P2-F is derived from its specific physical properties, which distinguish it from alkali metal fluorides.
| Property | Description | Mechanistic Implication |
| Solubility | Soluble in THF, MeCN, Toluene, Benzene | Allows homogeneous reactions in non-polar solvents, avoiding phase transfer catalysts. |
| Hygroscopicity | Extremely Hygroscopic | Water solvates |
| Thermal Stability | Stable up to ~140°C (dry) | Suitable for elevated temperature nucleophilic substitutions (e.g., Halex reactions). |
| Basicity | Hyperbasic (as | In anhydrous media, |
| Nucleophilicity | Enhanced ( | The lack of tight ion pairing allows |
Mechanistic Action & Applications
"Naked" Fluoride Generation
In standard salts like CsF, the lattice energy is high, and in solution, the cation-anion pair is tight. P2-F dissociates readily in organic solvents. The bulky cation prevents the formation of a tight contact ion pair, leaving the HOMO of the fluoride ion accessible for reaction.
Reaction Paradigm:
Key Applications
A. Nucleophilic Fluorination (
)
P2-F is a superior reagent for converting alkyl halides or sulfonates to fluorides. It is particularly effective for substrates prone to elimination or rearrangement, as the reaction can often be run at lower temperatures than with KF/18-crown-6.
B. Polymerization Catalysis (Anionic & GTP)
P2-F serves as a metal-free catalyst for the polymerization of alkylene oxides (e.g., propylene oxide) and Group Transfer Polymerization (GTP) of methacrylates.
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Mechanism: The fluoride ion activates the silyl ketene acetal initiator (in GTP) or activates the alcohol initiator (in alkylene oxide polymerization) by forming a hypervalent silicate or alkoxide species.
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Control: The non-coordinating P2 cation does not interfere with the growing polymer chain end, leading to narrow polydispersity (PDI).
C. Desilylation & Carbanion Generation
P2-F cleaves Si-C, Si-O, and Si-N bonds efficiently. This is utilized to generate transient carbanions from organosilanes for C-C bond formation.
Figure 2: Mechanistic pathway for P2-F mediated nucleophilic substitution, highlighting the kinetic freedom of the fluoride anion.
Experimental Protocols
Handling and Storage (Crucial)
Trustworthiness Protocol: P2-F is extremely hygroscopic. Even trace moisture converts the reactive
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Storage: Must be stored in a glovebox under Argon or Nitrogen (< 0.5 ppm
). -
Weighing: Never weigh in open air. Use pre-tared vials inside the glovebox.
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Solvents: Use only anhydrous solvents (dried over activated alumina or molecular sieves, water content < 10 ppm).
Standard Fluorination Protocol (Example)
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Setup: Flame-dry a Schlenk flask and cool under Argon flow.
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Reagent Prep: In a glovebox, dissolve P2-F (1.1 equiv) in anhydrous THF.
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Substrate Addition: Add the alkyl sulfonate/halide (1.0 equiv) to the stirring solution.
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Reaction: Stir at room temperature (or 40-60°C for hindered substrates). Monitor by TLC/NMR.
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Workup: Quench with water (only after reaction completion), extract with ether, and purify on silica.
References
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Schwesinger, R., et al. (1991). Stable Phosphazenium Ions in Synthesis - an Easily Accessible, Extremely Reactive "Naked" Fluoride Salt.[6] Angewandte Chemie International Edition. Link
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Schwesinger, R., Link, R., Wenzl, P., & Kossek, S. (2006). Anhydrous Phosphazenium Fluorides as Sources for Extremely Reactive Fluoride Ions in Solution. Chemistry - A European Journal. Link
- Pietzonka, T., & Seebach, D. (1993). Phosphazene Bases: A New Category of Superbases. Angewandte Chemie.
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Sigma-Aldrich. (n.d.). Phosphazene Base P2-F Product Specification. Link
Sources
- 1. WO2021154783A1 - Alkylene oxide polymerization using aluminum compounds and phosphorus-nitrogen bases - Google Patents [patents.google.com]
- 2. 1,1,1,3,3,3-HEXAKIS(DIMETHYLAMINO)DIPHOSPHAZENIUM FLUORIDE ,137334-99-7 _ChemCD_index [cn.chemcd.com]
- 3. echemi.com [echemi.com]
- 4. IMINO-TRIS(DIMETHYLAMINO)PHOSPHORANE | 49778-01-0 [amp.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]
